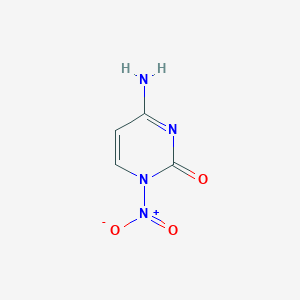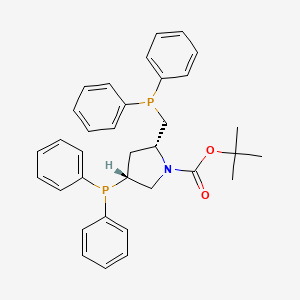
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which is then functionalized with diphenylphosphino groups.
Reaction Conditions: The reactions are carried out under inert atmosphere conditions, often using nitrogen or argon to prevent oxidation. Solvents such as tetrahydrofuran or dichloromethane are commonly used.
Catalysts: Transition metal catalysts, such as palladium or rhodium complexes, are employed to facilitate the formation of the phosphine ligands.
Industrial Production Methods
In an industrial setting, the production of (2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles, facilitated by the electron-donating phosphine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is widely used in scientific research, particularly in the following areas:
Chemistry: As a chiral ligand in asymmetric catalysis, it is used to produce enantiomerically pure compounds.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: The compound is used in the development of drugs that require high enantioselectivity.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine exerts its effects involves the coordination of the phosphine ligands to transition metal centers. This coordination facilitates the formation of chiral metal complexes, which then catalyze enantioselective reactions. The molecular targets include various substrates that undergo transformation in the presence of the chiral catalyst.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine: The enantiomer of the compound , used in similar applications but with opposite stereochemistry.
(2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine: Lacks the t-butoxycarbonyl protecting group, which affects its reactivity and stability.
Uniqueness
(2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is unique due to its high enantioselectivity and stability, which are enhanced by the presence of the t-butoxycarbonyl protecting group. This makes it particularly valuable in applications where precise control over stereochemistry is required.
Properties
Molecular Formula |
C34H37NO2P2 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H37NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-23,27,32H,24-26H2,1-3H3/t27-,32-/m1/s1 |
InChI Key |
BFMKBYZEJOQYIM-WXGMZPBLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


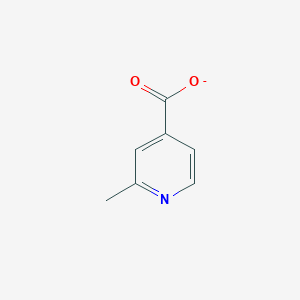
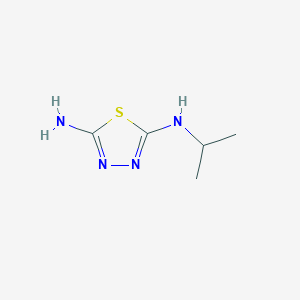
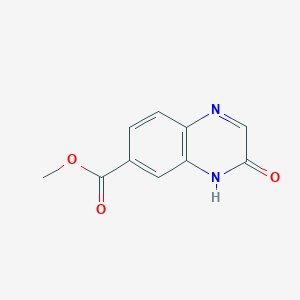
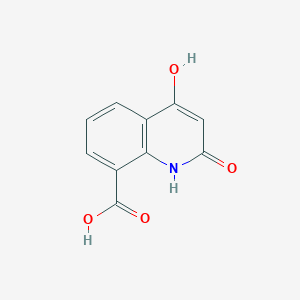
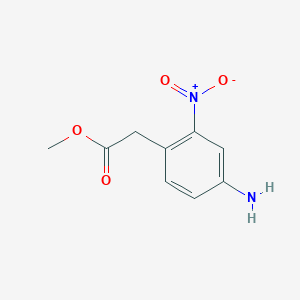
![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)
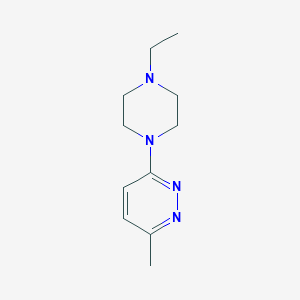

![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
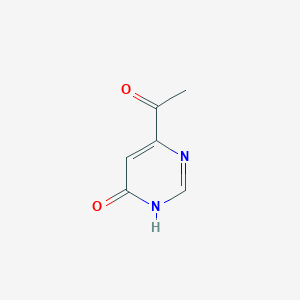
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)
